molecular formula C17H17N3O4S B14161256 2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide CAS No. 6986-94-3

2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide

Cat. No.: B14161256
CAS No.: 6986-94-3
M. Wt: 359.4 g/mol
InChI Key: NUXBVRKMIOCPRL-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide is an organic compound that features a nitrophenoxy group and a phenylethylcarbamothioyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide typically involves the reaction of 4-nitrophenol with an appropriate acylating agent to form the nitrophenoxy intermediate. This intermediate is then reacted with a phenylethylcarbamothioyl derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The phenylethylcarbamothioyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-nitrophenoxy)-2-phenoxyethane
  • 2-(4-nitrophenoxy)ethanol
  • 1-(4-nitrophenoxy)-4-{1-[4-(4-nitrophenoxy)phenyl]-1-phenylethyl}benzene

Uniqueness

2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6986-94-3

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-(2-phenylethylcarbamothioyl)acetamide

InChI

InChI=1S/C17H17N3O4S/c21-16(12-24-15-8-6-14(7-9-15)20(22)23)19-17(25)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,21,25)

InChI Key

NUXBVRKMIOCPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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